4-Ethyl-2-methoxyphenol
Description
Contextual Significance and Research Overview of 4-Ethyl-2-methoxyphenol
This compound, also known as 4-ethylguaiacol, is a phenolic organic compound with the chemical formula C₉H₁₂O₂. wikipedia.org It belongs to the class of methoxyphenols, which are characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety. ymdb.ca This compound is a subject of significant interest in various scientific fields due to its distinct sensory properties and its presence in a wide array of natural and processed materials. chemicalbook.com
In the food and beverage industry, this compound is recognized as a key flavor component. It imparts smoky, spicy, and clove-like aromas and has been identified in products such as red wine, coffee, and soy sauce. chemicalbook.com Its taste profile is described as dry, smoky, and phenolic with notes of clove, vanilla, and tobacco. chemicalbook.com The presence and concentration of this compound can significantly influence the organoleptic quality of these products. For instance, in wine, it is produced by the yeast Brettanomyces and, at certain levels, can contribute to the complexity of the wine's aroma, while at higher concentrations, it may be considered a spoilage characteristic. wikipedia.orgymdb.ca
From a chemical and biological standpoint, research has focused on its antioxidant properties, which are attributed to its phenolic structure. chemicalbook.com This characteristic has led to investigations into its potential applications in health products and as a pharmaceutical intermediate. nih.govacs.org Furthermore, this compound is found in the pyrolysis oil of biomass, making it relevant in the context of biofuel research and production. wikipedia.orgnih.gov
Historical Perspectives and Evolution of Research on this compound
Historically, this compound was identified in various plant distillates, including camphor (B46023) oil and balsams. chemicalbook.com Its initial recognition was primarily due to its distinct aroma. Over time, with advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), researchers were able to identify and quantify its presence in a broader range of substances, including various foods and beverages. nih.gov
Early research was largely descriptive, focusing on the occurrence and sensory characterization of the compound. As the food and beverage industries sought to control and optimize flavor profiles, scientific interest grew in understanding the formation pathways of this compound, particularly its microbial production in wine and beer by Brettanomyces yeast. wikipedia.orgymdb.ca
The evolution of research has seen a shift from simple identification to more in-depth studies of its chemical and biological activities. This includes investigations into its antioxidant potential and its role as a volatile organic compound (VOC) from various natural sources. chemicalbook.com More recently, the focus has expanded to include its synthesis and purification, with studies exploring efficient extraction methods from complex mixtures like biomass pyrolysis oil. nih.gov
Current Research Landscape and Emerging Trends concerning this compound
The current research landscape for this compound is multifaceted. A significant area of investigation remains its role in food science, with ongoing studies to understand its contribution to the flavor of a wide variety of products, including coffee, tea, and various spirits. foodb.ca The development of sensitive analytical methods, such as stable isotope dilution assays, allows for precise quantification in complex matrices like wine. nih.gov
A prominent emerging trend is the exploration of its potential health benefits, stemming from its antioxidant properties. nih.govacs.org Research is delving into its mechanism of action, including its ability to scavenge free radicals and modulate inflammatory pathways. This has opened up possibilities for its use in pharmaceutical and nutraceutical applications.
Furthermore, the sustainable production of chemicals is a key global focus, and this compound is no exception. It is a component of bio-oil derived from the pyrolysis of lignocellulosic biomass, and research is underway to develop efficient methods for its separation and purification from this renewable source. wikipedia.orgnih.gov One novel approach involves a complexation reaction with calcium ions to achieve high purity. nih.govacs.org This highlights a trend towards developing greener and more efficient chemical processes. The market for this compound is seeing steady growth, particularly in the food and beverage sector, with an increasing demand for high-purity grades for specialized applications. marketreportanalytics.com
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Ethylguaiacol, 2-Methoxy-4-ethylphenol |
| CAS Number | 2785-89-9 |
| Chemical Formula | C₉H₁₂O₂ |
| Molar Mass | 152.19 g·mol⁻¹ |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 234-236 °C |
| Melting Point | 15 °C |
| Density | 1.063 g/mL at 25 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNEIVBYREQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047038 | |
| Record name | 4-Ethyl-2-methoxyphenol | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
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| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
235.00 to 236.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
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Solubility |
slightly soluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.056-1.066 | |
| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
2785-89-9, 29760-89-2 | |
| Record name | 4-Ethylguaiacol | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Ethylguaiacol | |
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| Record name | Ethylguaiacol | |
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| Record name | 4-Ethyl-2-methoxyphenol | |
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| Record name | Phenol, 4-ethyl-2-methoxy- | |
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| Record name | 4-Ethyl-2-methoxyphenol | |
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| Record name | 4-ethylguaiacol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-ETHYLGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-7 °C | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biogenic Pathways and Ecological Distribution of 4 Ethyl 2 Methoxyphenol
Natural Occurrence and Identification in Biological Systems
4-Ethyl-2-methoxyphenol has been identified in a variety of natural sources, from plants to the complex matrices of fermented foods and beverages. Its detection is a key area of study in food science and microbial ecology due to its sensory impact.
Presence in Plants and Plant-Derived Products
This compound has been reported in several plants and their distillates. chemicalbook.com For instance, it has been identified in the essential oil of camphor (B46023) and in balsams such as Tolu and Peru balsam. chemicalbook.com The compound is also found in red grapes, which contributes to its presence in red wines. chemicalbook.com Furthermore, it has been detected in various wood distillates, a direct consequence of its origin from lignin (B12514952), a major component of wood. chemicalbook.comwikipedia.org Exposure of grapevines to smoke can lead to the accumulation of volatile phenols, including this compound, in the grape berries. oregonstate.edu
Metabolite in Microbial Fermentation Processes (e.g., Saccharomyces cerevisiae, Brettanomyces anomalus)
Microbial activity is a primary source of this compound in many environments. It is a known metabolite of the yeast Saccharomyces cerevisiae. nih.gov However, it is more famously associated with the spoilage yeast Brettanomyces, which can produce significant quantities of this compound in wine and beer. wikipedia.orgetslabs.com Brettanomyces anomalus is another organism reported to produce this compound. nih.gov The presence of this compound in wine, particularly at high concentrations, is often indicative of a Brettanomyces infection and can impart undesirable smoky, spicy, or clove-like aromas. chemicalbook.comwikipedia.org
Detection in Food Matrices and Beverages (e.g., Wine, Coffee, Smoked Products)
The occurrence of this compound is well-documented in a variety of food and beverage products. It is a key aroma component in red wine, apple cider, and commercial soy sauce. chemicalbook.com In red wines, its concentration can vary significantly, and while low levels may add to the complexity of the wine, higher concentrations are generally considered a fault. wikipedia.orgetslabs.comymdb.canih.gov The compound is also found in both robusta and arabica coffees, with higher concentrations typically observed in robusta varieties. hmdb.ca Furthermore, this compound is utilized as a smoke flavoring in the food industry, contributing to the characteristic smoky taste of various products. chemicalbook.com It has also been detected in beer, certain types of tea, and bell peppers. hmdb.cascielo.br
Biosynthetic Mechanisms and Precursor Compounds
The formation of this compound is primarily linked to two main pathways: the microbial transformation of hydroxycinnamic acids and the pyrolysis of lignin.
Formation from Hydroxycinnamic Acids by Microbial Action
The principal biogenic pathway for this compound production involves the enzymatic modification of hydroxycinnamic acids by certain microorganisms. nih.govresearchgate.net In the context of winemaking, yeasts such as Brettanomyces convert ferulic acid, a hydroxycinnamic acid naturally present in grape must, into 4-vinylguaiacol through decarboxylation. This intermediate is then further reduced to this compound. etslabs.comymdb.ca While Saccharomyces cerevisiae can also produce this compound, Brettanomyces is known for its more significant production, often leading to noticeable sensory changes in the final product. wikipedia.orgnih.gov
Derivation from Lignin Pyrolysis
The thermal degradation, or pyrolysis, of lignin is another significant source of this compound. wikipedia.orgacs.orgnih.gov Lignin, a complex polymer abundant in the cell walls of plants, releases a variety of phenolic compounds when heated. wikipedia.org Specifically, this compound is derived from the guaiacyl units within the lignin structure. wikipedia.org This process is relevant to the presence of the compound in smoked foods, where the combustion of wood releases these volatile phenols, which are then absorbed by the food. chemicalbook.com It is also a notable component of bio-oil produced from the pyrolysis of lignocellulosic biomass. wikipedia.org Research into the pyrolysis of lignin-related compounds has highlighted the role of intermediates like o-quinone methide in the formation of such phenolic compounds. cabidigitallibrary.orgrsc.orgnih.gov
Ecological Role and Significance in Natural Environments
This compound plays a multifaceted role in various ecological contexts, primarily as a flavor and aroma compound in fermented products and as a semiochemical in insect and mammal communication.
Its presence is significant in the flavor profiles of numerous food items. It is recognized as a key aroma component in red wine, robusta coffees, and has been detected in beer, certain bell peppers, sesame, herbal tea, and Chinese cinnamon. brewingforward.comfoodb.ca In wine, it can impart desirable spicy, clove-like, or smoky notes at low concentrations. ladysomm.net However, at concentrations exceeding 600 µg/L, it is often associated with a "Brett" character, which can be considered a wine fault. etslabs.comladysomm.net
Beyond its role in food and beverages, this compound functions as a semiochemical, a chemical substance that carries a message for an organism. It has been identified as a pheromone for the speckled cockroach (Nauphoeta cinerea) and both the North American beaver (Castor canadensis) and the Eurasian beaver (Castor fiber). pherobase.com Additionally, it acts as a kairomone, a chemical that benefits the receiver but not the emitter, for the pineapple sap beetle (Carpophilus humeralis). pherobase.com This indicates its importance in the chemical communication systems of a diverse range of animal species.
The compound is also found in various plants, including those of the Apiaceae, Fabaceae, Lauraceae, and Rutaceae families. pherobase.com The pyrolysis of lignocellulosic biomass, a major component of plant cell walls, also yields this compound, highlighting its origin from plant material. wikipedia.orgacs.org
Table 2: Ecological Roles of this compound
| Ecological Role | Organism(s) | Significance |
| Flavor Compound | Brettanomyces yeast (in wine and beer) | Contributes smoky, spicy, and clove-like aromas. etslabs.comladysomm.net |
| Pheromone | Nauphoeta cinerea (Speckled cockroach) | Chemical communication. pherobase.com |
| Pheromone | Castor canadensis (North American beaver) | Chemical communication. pherobase.com |
| Pheromone | Castor fiber (Eurasian beaver) | Chemical communication. pherobase.com |
| Kairomone | Carpophilus humeralis (Pineapple sap beetle) | Host-finding cue. pherobase.com |
Synthetic Methodologies and Derivatization Strategies for 4 Ethyl 2 Methoxyphenol
Chemical Synthesis Approaches
Chemical synthesis offers controlled and scalable production of 4-ethyl-2-methoxyphenol. Modern approaches focus on improving efficiency, yield, and environmental footprint.
A contemporary method for synthesizing this compound involves the use of a microreactor, which facilitates the reaction between catechol and diethyl carbonate (DEC). This technology offers enhanced control over reaction conditions compared to traditional batch processes, leading to higher efficiency and lower solvent consumption.
The synthesis in a microreactor proceeds through a two-stage mechanism, utilizing a phase-transfer catalyst such as 18-crown-6 (B118740) ether to facilitate the reaction.
Methylation: Diethyl carbonate first acts as a methylating agent, transferring a methyl group to one of the hydroxyl groups of catechol to form guaiacol (B22219).
Ethylation: Subsequently, the newly formed guaiacol undergoes ethylation, where an ethyl group is transferred from another molecule of diethyl carbonate to the C4 position of the benzene (B151609) ring, yielding the final product, this compound.
The efficiency of the microreactor synthesis is highly dependent on the precise control of several key parameters. Optimization of these variables is crucial for maximizing yield and purity. The table below summarizes the optimized parameters for this process.
| Parameter | Optimized Range | Purpose |
| Residence Time | 0.5–5 minutes | Controls the duration the reactants spend in the reaction zone, influencing conversion rate. |
| Temperature | 50–150°C | Affects the rate of both the methylation and ethylation reactions. |
| Flow Rate (Catechol) | 47.6–100 mL/min | Regulates the input of the primary substrate. |
| Flow Rate (DEC) | 10–89.5 mL/min | Manages the supply of the methylating and ethylating agent. |
| Flow Rate (Catalyst) | 48–100 mL/min | Controls the concentration of the phase-transfer catalyst in the reaction mixture. |
This data is based on research findings for microreactor-based synthesis.
This compound is a naturally occurring compound frequently found in the bio-oil produced during the pyrolysis of lignocellulosic biomass, such as pinewood, bamboo, and other softwoods and hardwoods. wikipedia.orgacs.orgnih.gov The compound is specifically derived from the thermal decomposition of guaiacyl units within the lignin (B12514952) structure. wikipedia.org
This production route involves the rapid heating of biomass in an oxygen-free environment. patsnap.com One specific method involves mechanically mixing biomass with a palladium-series catalyst and subjecting it to rapid pyrolysis at temperatures between 250-380°C. patsnap.com The resulting pyrolysis gas is condensed to yield a liquid product rich in this compound. patsnap.com While this method is advantageous due to the use of abundant and low-cost raw materials, the resulting bio-oil is a highly complex mixture of compounds. acs.orgnih.govpatsnap.com Traditional purification methods like distillation often struggle to achieve purity levels above 95% due to the thermal instability of many phenolic compounds present in the oil. acs.org A more advanced purification technique involves a complexation reaction with calcium ions (Ca²⁺), which can selectively precipitate this compound, allowing for the recovery of the product with a purity of up to 99.60%. acs.orgnih.gov
Microreactor-Based Synthesis from Catechol and Diethyl Carbonate
Chemo-Enzymatic and Biotechnological Production Routes
Chemo-enzymatic and biotechnological methods offer alternative pathways that leverage the high selectivity of enzymes for specific reaction steps, often under milder conditions than purely chemical methods.
A prominent chemo-enzymatic route to this compound starts with ferulic acid, a compound readily available from agricultural side-streams. This two-step process combines an enzymatic reaction with a chemical hydrogenation step.
Enzymatic Decarboxylation: In the first step, the enzyme phenolic acid decarboxylase (PAD) is used to selectively remove the carboxyl group from ferulic acid. This enzymatic conversion yields 4-vinylguaiacol.
Catalytic Hydrogenation: The 4-vinylguaiacol produced in the first step is then subjected to catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst, the vinyl group is reduced to an ethyl group, resulting in the final product, this compound.
This chemo-enzymatic process is noted for its high selectivity and efficiency, achieving a yield of 70% with a purity of 95%. Pilot-scale setups have demonstrated the capability of producing up to 1.2 kg/h of 4-ethylguaiacol.
Engineered Yeast Strains for Biosynthesis
This compound is a volatile phenol (B47542) known to be produced in wine by the wild yeast Brettanomyces. ymdb.ca The production is the result of an enzymatic conversion of vinylphenols, which are derived from cinnamic acids naturally present in grape must. ymdb.ca Leveraging the principles of metabolic engineering, research has focused on utilizing robust and genetically tractable organisms like Saccharomyces cerevisiae as cell factories for the production of various chemicals and biofuels. nih.govtudelft.nl
The development of engineered yeast strains for the dedicated biosynthesis of this compound would follow established metabolic engineering strategies. nih.gov These strategies involve the introduction of novel biosynthetic pathways and the optimization of native cellular processes to direct metabolic flux towards the desired product. tudelft.nlyoutube.com For instance, the biosynthesis of chlorogenic acid in S. cerevisiae was achieved by reconstructing an optimized de novo pathway from glucose. nih.gov A multi-module engineering approach in that case involved unlocking the shikimate pathway to increase precursor supply, optimizing downstream branch pathways, and increasing the gene copy number of the specific pathway enzymes. nih.gov Similar approaches could be applied to enhance the production of this compound by engineering the necessary enzymatic steps into a suitable yeast chassis like S. cerevisiae. This organism is favored for its industrial robustness and the extensive toolkit available for its genetic modification. nih.govtudelft.nl
Synthetic Routes to this compound Derivatives and Analogues
Synthetic chemistry provides routes to various derivatives and analogues of this compound, which are valuable as intermediates in the production of pharmaceuticals and other fine chemicals.
One notable derivative is 4-(2'-methoxyethyl)phenol, an intermediate in the synthesis of the beta-blocker Metoprolol. googleapis.com A documented synthetic method for this compound starts with 4-hydroxyacetophenone. The process involves:
Bromination: 4-hydroxyacetophenone is brominated to produce alpha-bromo-4-hydroxyacetophenone. googleapis.comgoogle.com
Methoxide-Bromide Exchange: The resulting compound undergoes a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. googleapis.com This step can be performed by reacting the bromo-compound with sodium methoxide (B1231860) in methanol. google.com
Reduction: A single-step reduction of alpha-methoxy-4-hydroxyacetophenone using hydrogen gas in the presence of a hydrogenation catalyst directly produces 4-(2'-methoxyethyl)phenol. googleapis.com
The synthesis of structural analogues has also been explored. For example, a biologically active benzofuran (B130515) derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, was synthesized starting from 2-bromo-4-methoxy-phenol, a compound structurally related to the core of this compound. researchgate.net
Advanced Purification and Separation Techniques
The production of high-purity this compound (EMP) is critical for its application in the food and pharmaceutical industries. nih.gov Traditional purification methods for phenolic compounds, such as distillation, organic solvent extraction, and adsorption, often have limitations, including insufficient purity, high operational costs, or safety concerns. nih.gov This has spurred the development of more advanced and efficient purification technologies.
Complexation-Based Extraction Using Calcium Ions
A novel and highly efficient purification method has been developed based on the reactive extraction of this compound through complex formation with calcium ions (Ca²⁺). nih.govresearchgate.net This technique involves adding calcium hydroxide (B78521) to a solution containing EMP, leading to the formation of a solid phenol-calcium precipitate. nih.gov This complex can be easily separated by filtration. The purified EMP is then recovered by thermal decomposition of the collected solid complex. nih.govresearchgate.net This method has been shown to be effective even for purifying EMP from solutions with complex components, such as those containing other phenols or ethanol. researchgate.netnih.gov
The complexation reaction between this compound and calcium ions proceeds with a defined stoichiometry. nih.govresearchgate.net Experimental analysis has demonstrated that the stable complex forms with a phenol-to-calcium molar ratio of 4:1. nih.govresearchgate.netnih.gov This specific ratio is a key characteristic of the interaction and fundamental to the purification process. The method of continuous variation can be used to determine the stoichiometry of such metal-ion complexes by monitoring a property, like absorbance, as the mole fractions of the reactants are varied. libretexts.orgpressbooks.pub
The coordination process between Ca²⁺ and this compound is not a single-step event but occurs through a multi-stage mechanism. researchgate.netnih.gov Characterization using techniques like in-situ Fourier transform infrared spectrometer (FTIR) and nuclear magnetic resonance (NMR) has elucidated three distinct stages in the reaction: researchgate.net
Stage 1: Neutralization Reaction. The initial phase is characterized by a neutralization reaction. researchgate.netnih.gov
Stage 2: Mixed Reaction. The second stage involves a mixture of both neutralization and coordination reactions occurring simultaneously. researchgate.netnih.gov
Stage 3: Coordination Reaction. As the reaction progresses, a final stage of coordination reaction takes place to form the stable complex. researchgate.netnih.gov
The efficacy of the calcium ion complexation method is evaluated by the purity and yield of the recovered this compound. Using this technique, an exceptionally high purity of 99.60% has been achieved. nih.govresearchgate.net Furthermore, the method demonstrates robustness, obtaining purities of over 99.50% even when starting with EMP solutions containing significant impurities like phenol and ethanol. researchgate.netnih.gov
The table below summarizes the purification results for this compound (EMP) using the complexation-based extraction method with Ca²⁺ ions, as reported in a key study.
Table 1: Purification Efficacy of this compound (EMP) via Calcium Ion Complexation
| Initial Sample Composition | Achieved Purity of EMP | Analytical Methods Used for Evaluation | Reference(s) |
|---|---|---|---|
| EMP with Phenol Impurity | 99.62% to 99.77% | GC-MS, FID, NMR, Elemental Analysis | nih.gov, researchgate.net |
| EMP (80-98%) with Phenol | 99.57% to 99.68% | GC-MS, FID, NMR, Elemental Analysis | nih.gov, researchgate.net |
| EMP with Phenol and Ethanol | > 99.50% | GC-MS, FID, NMR, Elemental Analysis | researchgate.net, nih.gov |
Compound Reference Table
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound (EMP) |
| 4-hydroxyacetophenone |
| 4-(2'-methoxyethyl)phenol |
| Acetone |
| alpha-bromo-4-hydroxyacetophenone |
| alpha-methoxy-4-hydroxyacetophenone |
| Calcium hydroxide |
| Cinnamic acids |
| Ethanol |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate |
| Glucose |
| Metoprolol |
| Phenol |
Mechanistic Insights into Biological Activities of 4 Ethyl 2 Methoxyphenol
Antioxidant Properties and Reactive Oxygen Species Scavenging
4-Ethyl-2-methoxyphenol, a member of the guaiacol (B22219) family of phenolic compounds, demonstrates notable antioxidant capabilities. Its molecular structure is key to its ability to counteract oxidative damage caused by reactive oxygen species (ROS).
Free Radical Scavenging Mechanisms
The primary antioxidant defense mechanism of this compound is rooted in its ability to scavenge free radicals. This action is largely attributed to the phenolic hydroxyl (-OH) group on its benzene (B151609) ring. Phenolic compounds like this compound can neutralize free radicals through several mechanisms, with hydrogen atom transfer (HT) being a principal pathway. jst.go.jpnih.gov In the HT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it and breaking the chain reaction of oxidation. nih.gov The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, making it less reactive than the initial free radical.
Another potential mechanism is the sequential proton electron transfer (SPET), which is particularly relevant in aqueous environments. scialert.net The specific mechanism can be influenced by factors such as the solvent and the pH of the surrounding environment. scialert.net Theoretical studies on related guaiacol derivatives indicate that they are efficient scavengers of a variety of free radicals. jst.go.jp
Modulation of Oxidative Stress Pathways
Beyond direct radical scavenging, this compound is implicated in the modulation of cellular pathways that respond to oxidative stress. An imbalance between the production of ROS and the body's ability to counteract them leads to oxidative stress, a condition linked to numerous chronic diseases. nih.gov
Phenolic antioxidants can influence key signaling pathways involved in the cellular defense against oxidative stress. One such pathway involves the transcription factor Nrf2 (NF-E2-related factor 2), a master regulator of the antioxidant response. By activating the Nrf2 pathway, cells can increase the production of a suite of protective antioxidant enzymes and proteins. While direct evidence for this compound is still emerging, the activity of related phenolic compounds suggests a potential role in modulating these protective systems.
Anti-inflammatory Effects and Enzyme Modulation
This compound also exhibits anti-inflammatory properties through its interaction with key enzymes in the inflammatory cascade.
Inhibition of Cyclooxygenase-2 (COX-2) Activity
Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. While COX-1 is typically involved in baseline physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.gov Research on guaiacol, the parent compound of this compound, has shown that it can inhibit the expression of COX-2. This suggests that this compound may exert its anti-inflammatory effects in part by downregulating the production of this key pro-inflammatory enzyme. Studies on various guaiacol derivatives have confirmed their inhibitory effects on cyclooxygenase activities. researchgate.net
Regulation of 5-Lipoxygenase (5-LOX) Activity
The 5-lipoxygenase (5-LOX) enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. mdpi.com Inhibition of the 5-LOX pathway is a therapeutic target for inflammatory conditions. Studies have demonstrated that guaiacol can inhibit lipoxygenases. jst.go.jp This finding suggests that this compound may also possess the ability to regulate 5-LOX activity, potentially acting as a dual inhibitor of both the cyclooxygenase and lipoxygenase pathways. jst.go.jp Such dual inhibition is considered advantageous as it can address multiple inflammatory pathways.
Antimicrobial Efficacy and Mechanisms of Action
This compound has demonstrated efficacy against various microorganisms. The antimicrobial action of phenolic compounds like guaiacol and its derivatives is often attributed to their ability to disrupt microbial cell integrity. nih.gov
The proposed mechanism involves the interaction of the phenolic structure with the lipid bilayer of the microbial cell membrane. nih.gov This interaction can lead to an increase in membrane permeability, causing the leakage of essential cellular components and ultimately resulting in cell death. nih.gov The lipophilicity of the compound, which can be influenced by substituents like the ethyl group in this compound, may play a role in its ability to permeate the cell membrane. researchgate.net
The following table presents the Minimum Inhibitory Concentration (MIC) values for the related compound guaiacol against specific bacterial strains, illustrating its antimicrobial potential.
| Bacterium | MIC (μg/mL) |
|---|---|
| Staphylococcus epidermidis | Data not available in provided results |
| Pseudomonas aeruginosa | Data not available in provided results |
Antidiabetic Potential through Receptor Interaction
Recent research has highlighted the potential of this compound as an antidiabetic agent through its interaction with the GLP-1 receptor. researchgate.net The GLP-1 receptor is a crucial target in the management of type 2 diabetes, as its activation leads to enhanced insulin (B600854) secretion and improved glucose homeostasis.
To elucidate the interaction between this compound and the GLP-1 receptor, molecular docking studies have been performed. These computational simulations predict the binding affinity and orientation of a ligand (in this case, this compound) to the active site of a receptor. Research has demonstrated that this compound can effectively bind to the GLP-1 receptor, suggesting a potential mechanism for its antidiabetic effects. researchgate.net
The stability of the interaction between a ligand and a receptor is quantified by the Gibbs free energy of binding (ΔG), with a more negative value indicating a stronger and more stable interaction. Molecular docking studies have calculated the Gibbs energy for the binding of this compound to the GLP-1 receptor to be -6.10 kcal/mol. researchgate.net This favorable binding energy suggests a significant affinity of the compound for the receptor.
The specific amino acid residues within the GLP-1 receptor that interact with this compound have also been identified. These binding residues are crucial for stabilizing the compound within the receptor's binding pocket. The key interacting residues are:
SER 84
CYS 85
TRP 87
ALA 92
VAL 95
PRO 96 researchgate.net
| Compound | Target Receptor | Gibbs Energy of Interaction (kcal/mol) | Binding Residues |
|---|---|---|---|
| This compound | GLP-1 Receptor | -6.10 | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 |
The binding of an agonist like this compound to the GLP-1 receptor is proposed to initiate a cascade of intracellular signaling events. The GLP-1 receptor is a G protein-coupled receptor (GPCR), and its activation typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).
These signaling pathways are known to play a pivotal role in glucose-stimulated insulin secretion from pancreatic β-cells. Furthermore, activation of the GLP-1 receptor can also engage other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation. The proposed downstream signaling pathways following the activation of the GLP-1 receptor by this compound are anticipated to follow these established routes, thereby contributing to its potential antidiabetic effects.
Neuroprotective Properties and Potential Applications
Beyond its metabolic effects, this compound and structurally related compounds have demonstrated potential neuroprotective properties. Neuroinflammation and oxidative stress are key pathological features of various neurodegenerative diseases.
Research into compounds with similar chemical structures, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has shown significant anti-inflammatory and anti-amyloidogenic effects. nih.govnih.gov MMPP has been found to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key regulator of inflammatory responses in the brain. nih.govnih.gov By suppressing STAT3, MMPP can reduce the expression of pro-inflammatory proteins and mitigate neuronal damage. nih.govnih.gov
Furthermore, other methoxyphenyl derivatives have been shown to protect against neurotoxicity by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO), and by modulating the expression of genes related to apoptosis. nih.gov Given the structural similarities, it is plausible that this compound exerts its neuroprotective effects through similar mechanisms, including the modulation of inflammatory pathways and the reduction of oxidative stress. These properties suggest potential applications for this compound in the context of neurodegenerative disorders.
Biochemical Transformations and Metabolic Fates of 4 Ethyl 2 Methoxyphenol
Microbial Metabolism and Biotransformation Pathways
4-Ethyl-2-methoxyphenol, a phenolic compound, is subject to various microbial metabolic and biotransformation pathways. These processes are significantly influenced by the microbial species and the enzymatic systems they possess.
Microorganisms play a crucial role in the production of this compound, which is recognized as a significant flavor and aroma compound in various food and beverage products. chemicalbook.com It is identified as a key aroma component in commercial soy sauce, red wine, and apple cider. chemicalbook.com However, at high concentrations, it can impart an unpleasant smoky, spicy, and clove-like aroma in wine. chemicalbook.com
The yeast Brettanomyces is particularly known for its ability to produce this compound in wine and beer. wikipedia.org This production occurs through the enzymatic conversion of vinylphenols derived from cinnamic acids, which are naturally present in grape must. ymdb.ca While low concentrations of this compound can contribute to the complexity of wine, higher concentrations are often considered a sign of spoilage, leading to "animal," "barnyard," or "phenolic" off-flavors. wikipedia.orgymdb.ca
The biotransformation process from ferulic acid, a common precursor, involves a two-step reaction. First, ferulic acid is decarboxylated by the enzyme phenolic acid decarboxylase (PAD) to form 4-vinylguaiacol. Subsequently, 4-vinylguaiacol is hydrogenated to this compound.
In addition to Brettanomyces, other microorganisms like Saccharomyces cerevisiae are also known to produce this compound. nih.gov Furthermore, Lactobacillus species isolated from swine waste lagoons have been shown to produce 4-ethylphenol (B45693) from 4-hydroxycinnamic acid, but did not convert 4-hydroxy-3-methoxycinnamic acid to this compound, indicating specificity in the metabolic pathway. nih.gov
Table 1: Microbial Production of this compound
| Precursor Compound | Microbial Species | Resulting Compound | Reference |
|---|---|---|---|
| Ferulic Acid | Brettanomyces sp. | 4-Vinylguaiacol, then this compound | |
| Cinnamic Acids | Brettanomyces sp. | This compound | ymdb.ca |
| Not Specified | Saccharomyces cerevisiae | This compound | nih.gov |
| 4-Hydroxycinnamic Acid | Lactobacillus sp. | 4-Ethylphenol (but not this compound) | nih.gov |
Potential Metabolic Pathways in Higher Organisms
In higher organisms, phenolic compounds like this compound are expected to undergo metabolic transformations primarily aimed at increasing their water solubility to facilitate excretion. While specific pathways for this compound are not extensively detailed in the provided search results, general metabolic routes for similar phenolic compounds can be inferred.
For the structurally similar compound 4-ethylphenol (4-EP), metabolic simulations suggest that the enzyme Cytochrome P450 1A2 can convert the ethyl chain into more polar vinyl, methyl ketone, or hydroxylated products. frontiersin.org This modification of the ethyl group would reduce the compound's ability to bind to non-polar molecules and facilitate its excretion. frontiersin.org
Furthermore, another common metabolic pathway for phenols is sulfation. For instance, 4-EP is sulfated to 4-ethylphenol sulfate (B86663) (4EPS), which significantly increases its water solubility and reduces its ability to cross the blood-brain barrier. frontiersin.org It is plausible that this compound could undergo similar sulfation or glucuronidation reactions, which are common phase II metabolic pathways for phenolic compounds.
Enzymatic Interactions and Biocatalytic Conversions
The enzymatic interactions involving this compound are central to its formation and potential degradation.
The production of this compound by Brettanomyces is a well-documented enzymatic process. The key enzyme is a phenolic acid decarboxylase (PAD) that converts ferulic acid to 4-vinylguaiacol. This is followed by a reduction step to yield this compound.
In terms of biocatalytic conversions, bacterial enzymes have been identified that act on similar compounds. For example, Pseudomonas putida possesses a 4-ethylphenol methylhydroxylase that oxidizes the alkyl side chain of 4-ethylphenol. researchgate.net This enzyme hydroxylates 4-ethylphenol in a two-step process involving the formation of a quinone ethide intermediate, which is then hydrated. researchgate.net This enzyme has been shown to be active on a range of 4-alkylphenols. researchgate.net
The conversion of this compound has also been explored in the context of biofuel production. In supercritical cyclohexane (B81311), it can be converted to ethylcyclohexane (B155913) through a pathway involving hydrogenation to 4-ethyl-2-methoxycyclohexanone, followed by hydrogenolysis to 4-ethylcyclohexanone (B1329521) and subsequent hydrogenation to 4-ethylcyclohexanol (B27859), which is then dehydrated and hydrogenated. researchgate.net
Table 2: Enzymatic and Biocatalytic Conversions
| Enzyme/Catalyst | Substrate | Product(s) | Organism/Condition | Reference |
|---|---|---|---|---|
| Phenolic Acid Decarboxylase (PAD) & Reductase | Ferulic Acid | This compound | Brettanomyces | |
| 4-Ethylphenol Methylhydroxylase | 4-Ethylphenol | 1-(4'-hydroxyphenyl)ethanol | Pseudomonas putida JD1 | researchgate.net |
| Ni/ZrO2 | This compound | Ethylcyclohexane | Supercritical Cyclohexane | researchgate.net |
Excretion and Elimination Pathways
Detailed information on the specific excretion and elimination pathways of this compound in higher organisms is not available in the provided search results. However, based on the metabolism of similar phenolic compounds, it is anticipated that its metabolites, which are rendered more water-soluble through processes like sulfation, glucuronidation, and oxidation, would be primarily excreted through urine.
For the related compound 4-ethylphenol, its sulfated form, 4-ethylphenol sulfate (4EPS), is less likely to pass through the blood-brain barrier and is more readily eliminated from the body. frontiersin.org The modification of the ethyl chain of 4-ethylphenol is also considered a critical step in facilitating its excretion. frontiersin.org It is reasonable to assume that this compound follows a similar pattern of metabolic modification to enhance its polarity, followed by renal clearance.
Advanced Analytical and Spectroscopic Characterization of 4 Ethyl 2 Methoxyphenol
Chromatographic Methodologies for Identification and Quantification
Chromatography is a cornerstone for separating 4-ethyl-2-methoxyphenol from complex matrices and quantifying its presence. Various chromatographic techniques, each with its specific advantages, are utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. ufl.edu In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. youtube.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. youtube.comnist.gov
The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 152, corresponding to its molecular weight. nist.govnih.gov Other significant fragments can be observed, which aid in the structural confirmation of the compound. The high sensitivity and specificity of GC-MS make it an invaluable tool for detecting trace amounts of this compound in various samples. oiv.intchromatographyonline.com
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Example Condition |
| Column Type | HP-VOC capillary column (30 m x 0.2 mm, 1.12-µm) |
| Oven Temperature Program | 45°C (2 min), then ramp to 240°C at 20°C/min (hold 5 min) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 1:4) |
| Mass Spectrometer Mode | Electron Ionization (EI) |
| Mass Range | 35-550 m/z |
This data is illustrative and based on typical GC-MS conditions for similar analytes. chromatographyonline.com
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is another robust technique for the quantification of this compound. ufl.edu The separation principle is the same as in GC-MS, but the detection method differs. youtube.com After eluting from the column, the compound is burned in a hydrogen-air flame, which produces ions. youtube.com The resulting current is proportional to the amount of the analyte, allowing for accurate quantification. ufl.eduyoutube.com
GC-FID is known for its high sensitivity, wide linear range, and robustness, making it suitable for routine quality control and purity analysis. youtube.comacs.org For quantitative analysis, an external standard method is often employed, where a calibration curve is generated using standard solutions of this compound at various concentrations. nih.gov
Liquid Chromatography Applications
While gas chromatography is more common for volatile phenols, liquid chromatography (LC) also finds applications in the analysis of this compound, particularly when dealing with non-volatile matrices or for preparative separations. sielc.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is a frequently used mode. sielc.com
In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. For the analysis of this compound, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) can be employed. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com
Sample Preparation Techniques
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before chromatographic analysis. chromatographyonline.com Several techniques are employed for the extraction of this compound from various matrices.
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. science.gov The analyte is then eluted with a small volume of a suitable solvent. This technique is effective for cleaning up complex samples and concentrating the analyte. Mixed-mode SPE, which combines hydrophobic and ion-exchange interactions, can offer enhanced selectivity. science.gov
Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless extraction technique that uses a magnetic stir bar coated with a sorbent phase, most commonly polydimethylsiloxane (B3030410) (PDMS). researchgate.netyoutube.com The stir bar is placed in the sample and stirred, allowing the analyte to partition into the sorbent phase. researchgate.net The analyte is then thermally desorbed for GC analysis or liquid desorbed for LC analysis. youtube.com This method is highly efficient for the extraction of volatile and semi-volatile organic compounds from aqueous samples. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. acs.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethyl group protons (methyl and methylene), and the methoxy (B1213986) group protons can be observed. hmdb.ca The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide conclusive evidence for the compound's structure. acs.org Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom in the molecule, further confirming the molecular skeleton. acs.org
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.8 | d | Aromatic CH |
| ~6.7 | d | Aromatic CH |
| ~6.6 | dd | Aromatic CH |
| ~3.8 | s | OCH₃ |
| ~2.6 | q | CH₂ |
| ~1.2 | t | CH₃ |
This data is based on predicted values and can vary based on the solvent and instrument frequency. hmdb.ca
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov
Key characteristic peaks in the FTIR spectrum include:
A broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group.
Strong absorptions in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the ethyl and methoxy groups.
Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
A strong C-O stretching band for the methoxy group is expected around 1200-1270 cm⁻¹. researchgate.net
These spectral fingerprints provide confirmatory evidence for the presence of the key functional groups in this compound. nist.gov
Elemental Analysis and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Elemental analysis of this compound, which has the molecular formula C9H12O2, provides the theoretical mass percentages of its constituent elements: carbon, hydrogen, and oxygen. nist.govnih.gov This foundational analysis is crucial for confirming the compound's empirical formula and purity.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 71.02 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.95 |
| Oxygen | O | 15.999 | 2 | 31.998 | 21.03 |
| Total | | | | 152.193 | 100.00 |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for determining the elemental composition of samples, particularly for trace and ultra-trace metal analysis. labcompare.comosu.edu In the context of this compound, ICP-OES can be employed to detect and quantify metallic impurities that might be present from its synthesis or extraction from natural sources like biomass pyrolysis oil. nih.govacs.org For instance, a study on a new purification method for this compound utilized ICP-OES to analyze the interaction between the compound and calcium ions (Ca2+), forming a complex that facilitates its separation. nih.govacs.org The technique works by introducing the sample into an argon plasma, which excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths. labcompare.comwhitman.edu This emitted light is then measured to identify and quantify the elements. labcompare.com The detection limits for many elements are in the parts per billion (ppb) range, making it ideal for quality control in high-purity applications required for food and pharmaceutical industries. labcompare.comosu.edu
Mass Spectrometric Analysis and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular weight 152.19 g/mol ), electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern that is key to its identification. nist.govnih.gov The molecular ion peak [M]+ is observed at m/z 152. The fragmentation is dominated by the loss of a methyl group (•CH3) from the methoxy moiety, leading to a highly abundant fragment ion at m/z 137. Subsequent loss of carbon monoxide (CO) from this ion results in a fragment at m/z 109. Another significant fragmentation pathway involves the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH3) to form a stable tropylium-like ion at m/z 137.
Key Electron Ionization Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Description |
|---|---|---|
| 152 | [C9H12O2]+• | Molecular Ion |
| 137 | [M - CH3]+ | Loss of a methyl radical from the ethyl or methoxy group |
| 109 | [M - CH3 - CO]+ | Subsequent loss of carbon monoxide |
Unimolecular Dissociation of Protonated Ions
In techniques like electrospray ionization (ESI) tandem mass spectrometry (MS/MS), this compound is often analyzed in its protonated form, [M+H]+. The unimolecular dissociation of these protonated ions, typically induced by collision with an inert gas (Collision-Induced Dissociation, CID), provides further structural information. For protonated guaiacol-type compounds, a characteristic fragmentation pathway is the loss of formaldehyde (B43269) (CH2O, 30 Da) from the protonated molecular ion. Another common dissociation pathway involves the loss of a methyl radical followed by the loss of carbon monoxide.
A study on dilignols, which share structural similarities with this compound, utilized LC-ES-MS/MS to identify compounds based on the fragmentation of their ammonium (B1175870) adduct ions [M+NH4]+. nih.gov This highlights the importance of understanding the dissociation patterns of different precursor ions for unambiguous identification in complex mixtures. nih.gov
Minimum Energy Reaction Pathways and Energetics
The fragmentation of this compound and related compounds is governed by minimum energy reaction pathways. Theoretical calculations and experimental studies on similar molecules, like guaiacol (B22219) and syringol, shed light on these processes. researchgate.net The cleavage of the O–CH3 bond to lose a methyl radical is a common and energetically favorable pathway in many methoxyphenols. researchgate.net The stability of the resulting phenoxy radical or cation plays a crucial role in the energetics of this reaction.
For guaiacol, thermal decomposition studies show that cleavage of the ether bond is a primary degradation pathway. researchgate.net Similarly, for this compound, the ethyl group at the para position can influence the electron distribution in the aromatic ring, affecting the bond dissociation energies and thus the preferred fragmentation pathways. The formation of a stable benzylic cation by losing a methyl group from the ethyl side chain (resulting in a fragment at m/z 137) is an example of a thermodynamically favored pathway.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature. Studies on guaiacol and its derivatives show that they possess good thermal stability. mdpi.com For instance, composites made with guaiacol have been shown to be thermally stable up to approximately 220°C. mdpi.com
A specific study involving the purification of this compound analyzed the thermal decomposition of a complex formed between the compound and calcium ions. nih.gov The TGA showed a multi-stage decomposition. The first stage, occurring between 60°C and 220°C, corresponded to the release of this compound from the complex, with a significant weight loss of about 50%. nih.gov This indicates that the compound itself begins to decompose or be released at elevated temperatures, with the study noting that higher decomposition temperatures (above 180-190°C) could lead to its peroxidation. nih.gov This information is vital for determining appropriate processing and storage conditions.
Stable Isotope Dilution Assays for Quantitative Determination
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise method for quantifying compounds in complex matrices like wine. nih.govresearchgate.net This technique involves adding a known amount of an isotopically labeled version of the target analyte (in this case, this compound) to the sample as an internal standard. nih.govnih.gov Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and analysis, correcting for any losses that may occur. nih.gov The ratio of the native analyte to the labeled standard is measured, typically by gas chromatography-mass spectrometry (GC-MS), allowing for very precise quantification. nih.govnih.gov
This method has been successfully applied to determine the concentration of this compound in wines, where it can be an important flavor compound. nih.govresearchgate.netresearchgate.net The use of SIDA is crucial because it can achieve low detection limits, for example, down to 100 ng/L for this compound in a 5-mL wine sample. nih.govresearchgate.net
Synthesis and Application of Deuterium-Labelled Standards
The foundation of a successful SIDA is the synthesis of a suitable isotopically labeled internal standard. For this compound, a deuterium-labeled standard, specifically this compound-d3, has been synthesized and utilized. nih.govresearchgate.net In this standard, the three hydrogen atoms on the methoxy group (–OCH3) are replaced with deuterium (B1214612) atoms (–OCD3).
The synthesis of such standards is a critical step and can be achieved through various chemical methods. princeton.edu Once synthesized and purified, the deuterated standard is added to samples, such as wine, before extraction. nih.govresearchgate.net The sample is then analyzed by GC-MS. The mass spectrometer can easily distinguish between the native compound (m/z 152) and the deuterated standard (m/z 155) due to the 3-dalton mass difference. By comparing the peak areas of the two compounds, a highly accurate concentration of this compound in the original sample can be calculated. Studies have demonstrated the necessity of using an individual stable isotope derivative for this compound to ensure reliable quantification, as the recovery of internal standards can vary significantly between different analytes. nih.gov
Chemical Reactivity and Transformation Pathways of 4 Ethyl 2 Methoxyphenol
Catalytic Demethoxylation Reactions
Catalytic demethoxylation is a key transformation of 4-ethyl-2-methoxyphenol, often aimed at producing valuable catechol derivatives. While direct studies on this compound are specific, broader research on guaiacol (B22219) and its derivatives provides significant insights into these reactions.
Various catalytic systems have been explored for the demethoxylation of guaiacol, a related compound. These include:
Homogeneous catalysts like K2CO3 and Ca(OH)2 under high pressure and temperature. acs.org
Heterogeneous catalysts such as Al2O3 and ZSM-5. acs.org
Supported catalysts with metals like Ni and Co at elevated temperatures. acs.org
Enzyme catalysts based on cytochrome c and horseradish peroxidase. acs.org
A notable method involves biocatalytic demethylation using cobalamin-dependent methyltransferases. nih.gov This anaerobic process utilizes thiols, such as ethyl 3-mercaptopropionate, as a "methyl trap," driving the reaction to completion with high conversion rates for a range of substituted guaiacol derivatives. nih.gov This approach is particularly advantageous as it avoids the oxidative side reactions that can occur with monooxygenases requiring molecular oxygen. nih.gov
Electrochemical methods also present a viable pathway for demethoxylation. For instance, 2-methoxyphenol can be converted to surface-confined catechol on multiwalled carbon nanotubes through a bias-potential-assisted electrochemical reaction in a neutral pH solution. acs.org
Hydrogenolysis and Hydrogenation Pathways
Hydrogenolysis and hydrogenation are critical processes in the upgrading of biomass-derived compounds like this compound, converting them into valuable biofuels and chemical intermediates.
The hydrodeoxygenation (HDO) of this compound primarily leads to the formation of 4-ethylcyclohexanol (B27859) and subsequently ethylcyclohexane (B155913). researchgate.net The reaction proceeds through the initial hydrogenation of the aromatic ring to form 4-ethyl-2-methoxycyclohexanone, which is then rapidly hydrogenolyzed to 4-ethylcyclohexanone (B1329521) and methanol. researchgate.net The 4-ethylcyclohexanone is further hydrogenated to 4-ethylcyclohexanol. researchgate.net The final step, and the rate-determining one, is the dehydration of 4-ethylcyclohexanol to ethylcyclohexene, which is quickly hydrogenated to ethylcyclohexane. researchgate.net
Small amounts of other C9 cycloalkanes and C7–C14 cycloalkanes can also be formed through side reactions like alkylation and isomerization. researchgate.net
The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the hydrogenation process. A particularly effective system for the HDO of this compound is a Nickel/Zirconium dioxide (Ni/ZrO2) catalyst in supercritical cyclohexane (B81311). researchgate.net
Under these conditions, a high conversion of this compound (100%) can be achieved, with a high selectivity towards ethylcyclohexane (67%) at 573 K after 4 hours. researchgate.net The Ni/ZrO2 catalyst demonstrates good stability, with no significant changes in its properties observed after 72 hours of reaction. researchgate.net The zirconia (ZrO2) support is not merely a passive carrier but actively participates in the reaction, synergistically catalyzing the hydrogenation with nickel. researchgate.netresearchgate.net Zirconia itself can adsorb CO and exhibits activity in methanation reactions due to the hydrogen spillover phenomenon. researchgate.net The use of supercritical cyclohexane as a solvent also plays a crucial role in the reaction pathway. researchgate.net
The table below summarizes the key reaction products and conditions for the hydrogenation of this compound.
| Reactant | Catalyst System | Reaction Conditions | Primary Products | Conversion/Selectivity |
| This compound | Ni/ZrO2 | Supercritical Cyclohexane, 573 K, 4 h | Ethylcyclohexane, 4-Ethylcyclohexanol | 100% conversion, 67% selectivity to ethylcyclohexane |
Gas-Phase Reactions and Atmospheric Fate
The gas-phase chemistry of this compound is important for understanding its potential atmospheric transformations and fate.
In the gas phase, protonated this compound can undergo various reactions, including proton transfer. While specific experimental data on the proton transfer of protonated this compound is limited, studies on similar phenolic compounds provide valuable insights. For instance, research on 2,5-Bis(6-methyl-2-benzoxazolyl)phenol (BMP) has shown that excited-state intramolecular proton transfer (ESIPT) can occur. acs.org This process involves the transfer of a proton within the molecule upon photoexcitation. acs.org The efficiency and dynamics of such proton transfer events are highly dependent on the molecular structure and the surrounding environment (e.g., in vacuum versus a condensed phase). acs.org
The formation of cyclopentadienyl (B1206354) ions from phenolic compounds in the gas phase is a known phenomenon, particularly under conditions of high energy input such as in mass spectrometry. While direct evidence for the formation of cyclopentadienyl ions specifically from this compound is not explicitly detailed in the provided context, it is a plausible fragmentation pathway for aromatic compounds with hydroxyl and alkyl substituents. This process typically involves the cleavage of the aromatic ring and subsequent rearrangement to form the stable cyclopentadienyl cation.
Oxidation and Degradation Mechanisms
This compound can undergo oxidation and degradation through various chemical and biological pathways. These transformations are influenced by factors such as temperature, light, and the presence of other chemical agents or microorganisms.
Thermal Degradation and Oxidation:
At elevated temperatures, this compound undergoes thermal degradation. Studies on its thermal decomposition show that at temperatures around 230°C, it is primarily formed from the degradation of lignin (B12514952) monomers. acs.org However, at higher temperatures, around 300°C or more, secondary pyrolysis can occur, leading to the decomposition of guaiacols into catechols, alkylphenols, and other phenolic compounds. acs.org
Higher temperatures can also lead to peroxidation, a form of oxidation. acs.org This process can be accelerated by the presence of light, which is a known factor in the oxidation of phenolic compounds. acs.org To minimize this degradation, processes involving the purification of this compound are sometimes conducted in the dark. acs.org
The table below outlines the products of thermal degradation of this compound at different temperatures.
| Temperature Range | Degradation Process | Key Degradation Products |
| ~230°C | Primary Degradation of Lignin | This compound |
| >300°C | Secondary Pyrolysis | Pyrocatechols, Alkylphenols |
| >400°C | Advanced Decomposition | Methane, Ethane, Ethylene, Phenol (B47542) |
Biodegradation:
In biological systems, particularly in wine and beer, this compound is known as a metabolic byproduct of the yeast Brettanomyces. wikipedia.orgchemeurope.com This yeast can convert ferulic acid, a precursor naturally present in grapes and malt, into 4-vinylguaiacol. Subsequently, the 4-vinylguaiacol is reduced to this compound. This transformation is considered a form of microbial degradation of the precursor compounds and can significantly impact the sensory profile of the final product. wikipedia.orgresearchgate.net
The presence of this compound in wine is often considered a fault when its concentration exceeds the sensory threshold, contributing to smoky or spicy aromas. wikipedia.orgchemeurope.com Various methods, including the use of modified activated carbons, have been explored to remove it from wine, demonstrating its reactivity and potential for degradation through adsorption. mdpi.com
Environmental Fate and Degradation Studies of 4 Ethyl 2 Methoxyphenol
Environmental Distribution and Persistence
The environmental distribution of 4-Ethyl-2-methoxyphenol is largely influenced by its physicochemical properties. With a low solubility in water, it is not expected to be highly mobile in aquatic systems. In the event of a spillage, it is likely to sink in water rather than dissolve. Consequently, its potential to contaminate groundwater through leaching is considered low. Similarly, its low mobility suggests that spillage on land is unlikely to penetrate deeply into the soil. The compound may, however, persist in the environment based on available information.
The persistence of this compound is also affected by its thermal and photolytic stability. The compound exhibits thermal instability and is susceptible to photolysis, which can contribute to its degradation under certain environmental conditions. Light is a significant factor in the oxidation of phenolic compounds, and studies conducted in the absence of light have shown higher purity levels of this compound, indicating that light exposure promotes its degradation. nih.govacs.org
Table 1: Physicochemical Properties of this compound Influencing Environmental Fate
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | Slightly soluble | Low mobility in aquatic systems; less likely to leach into groundwater. nih.gov |
| Melting Point | 15 °C | Can exist in both liquid and solid states in the environment. wikipedia.orgchemicalbook.com |
| Boiling Point | 234-236 °C | Low volatility under normal environmental conditions. chemicalbook.com |
| Density | 1.063 g/mL at 25 °C | Sinks in water. chemicalbook.com |
Biodegradation in Environmental Matrices
Specific studies on the biodegradation of this compound in environmental matrices such as soil and water are not extensively documented in publicly available literature. However, the biodegradation of structurally similar phenolic compounds has been a subject of research, offering potential insights into the metabolic pathways that might be involved in the breakdown of this compound.
For instance, research on the biodegradation of other phenols and phenoxy herbicides, such as 4-chloro-2-methylphenol (B52076) and 2,4-dichlorophenoxyacetic acid (2,4-D), has identified various bacterial and fungal strains capable of degrading these compounds. aloki.humdpi.com These microorganisms, including species of Sphingomonas, Pseudomonas, and Phomopsis, utilize enzymatic processes to break down the aromatic ring structure of these compounds. aloki.humdpi.com The degradation pathways often involve hydroxylation and cleavage of the aromatic ring. It is plausible that similar microbial processes could contribute to the degradation of this compound in soil and water, although specific studies are needed to confirm this.
Photo-oxidation and Atmospheric Degradation Products
In the atmosphere, phenolic compounds like this compound are subject to photo-oxidation, primarily initiated by hydroxyl (OH) radicals. While direct studies on this compound are limited, research on the atmospheric oxidation of the closely related compound 4-(2-methoxyethyl)phenol (B22458) (MEP) provides valuable insights.
The reaction of MEP with OH radicals in the presence of oxygen (O₂) and nitrogen oxides (NOx) leads to the formation of several degradation products. The dominant products identified in these studies include ketene, diketones, and nitrophenol compounds. The atmospheric lifetime of MEP has been estimated to be approximately 4.94 hours, suggesting a relatively rapid degradation in the gas phase. Given the structural similarity, it is anticipated that this compound would undergo a similar atmospheric degradation process, contributing to the formation of secondary organic aerosols.
Table 2: Atmospheric Degradation of a Proxy Compound (4-(2-methoxyethyl)phenol)
| Parameter | Finding |
|---|---|
| Initiating Species | Hydroxyl (OH) radical |
| Key Reactants | O₂, NOx |
| Major Degradation Products | Ketene, Diketones, Nitrophenol compounds |
| Estimated Atmospheric Lifetime | ~4.94 hours |
Furthermore, the known photolytic instability of this compound suggests that direct absorption of sunlight could also play a role in its atmospheric degradation, in addition to radical-initiated oxidation. acs.org
Emerging Research Areas and Future Directions in 4 Ethyl 2 Methoxyphenol Studies
Advanced Pharmaceutical and Therapeutic Applications
The phenolic structure of 4-Ethyl-2-methoxyphenol underpins its significant antioxidant properties, making it a point of interest for pharmaceutical research. Its ability to counteract oxidative stress opens potential avenues for its use in therapies targeting diseases linked to oxidative damage.
Detailed Research Findings:
Antioxidant Activity: As a phenolic compound, this compound exhibits notable antioxidant activity. This is attributed to its capacity to scavenge free radicals, thereby mitigating cellular damage.
Enzyme Inhibition: Research has indicated that this compound can inhibit certain enzymes, such as β-glucuronidase. This inhibitory action may have implications in cancer prevention strategies by modulating the activity of gut microbiota.
Anti-inflammatory Effects: The compound has been shown to modulate the activity of enzymes involved in inflammatory pathways, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These interactions contribute to reducing inflammation within biological systems.
Food Science and Flavor Chemistry Advancements
In the realm of food science, this compound is recognized as a significant flavor and aroma compound. It imparts smoky, spicy, and clove-like notes to various food products. chemicalbook.com
Detailed Research Findings:
Flavor Profile: This compound contributes to the sensory characteristics of foods and beverages, including red wine and robusta coffee. foodb.ca It is described as having a bacon, clove, and phenolic taste. foodb.cahmdb.cahmdb.ca At a concentration of 1.0%, it presents a slightly sweet, spicy, clove, smoky, and phenolic aroma with notes of charred whiskey barrel and a hint of vanilla-like creaminess. chemicalbook.com
Occurrence in Foods: this compound is naturally present in a variety of foods. It is found in high concentrations in red wine and robusta coffees. foodb.cahmdb.ca It has also been detected in other products such as soy sauce, apple cider, red and yellow bell peppers, sesame, herbal tea, and Chinese cinnamon. chemicalbook.comfoodb.cahmdb.cahmdb.ca
Role in Fermentation: In winemaking, it is produced by the yeast Brettanomyces during fermentation. At low concentrations, it can enhance the complexity of the wine's flavor, but higher levels can be an indicator of spoilage.
Biomarker Research and Diagnostics
The presence of this compound in specific foods has led to research into its potential as a biomarker for dietary intake. foodb.cahmdb.cahmdb.ca
Detailed Research Findings:
Indicator of Consumption: Detecting this compound in biological samples could serve as a reliable indicator for the consumption of certain foods and beverages. foodb.cahmdb.cahmdb.ca
Foods of Interest: Its presence has been noted in beer, various bell peppers, and green tea, suggesting its utility in tracking the intake of these specific items. hmdb.cahmdb.ca
Sustainable Production and Valorization of Biomass Resources
A significant area of emerging research is the sustainable production of this compound from biomass, positioning it as a value-added chemical derived from renewable resources. researchgate.net
Detailed Research Findings:
Source Material: this compound can be obtained from the pyrolysis of lignocellulosic biomass, including materials like pinewood and bamboo. nih.govacs.org This process is a key component of biomass-to-liquid thermochemical routes for producing sustainable fuels and chemicals. researchgate.net
Purification Techniques: Researchers have developed novel methods for the extraction and purification of this compound from complex biomass pyrolysis oil. nih.govacs.org One promising technique involves a reaction with calcium ions to form a complex, which allows for the separation and subsequent release of high-purity this compound. nih.govacs.org This method has demonstrated the potential to achieve a purity of 99.60%. nih.govacs.org
Conversion to Biofuels: Studies have explored the conversion of this compound into other valuable compounds. For instance, its conversion to ethyl-cyclohexane, a potential biofuel component, has been achieved with high selectivity and conversion rates in supercritical cyclohexane (B81311). researchgate.net
Upgrading to Phenol (B47542): A method has been developed to convert lignocellulose-derived alkylmethoxyphenols, like 4-propylguaiacol (a related compound), into phenol. This process combines demethoxylation using a titania-supported gold nanoparticle catalyst with transalkylation promoted by an HZSM-5 zeolite. nih.gov
Computational Chemistry and In Silico Modeling for Predictive Studies
Computational chemistry and in silico modeling are becoming increasingly important in predicting the properties and interactions of chemical compounds like this compound.
While specific detailed research findings on computational studies exclusively focused on this compound were not prevalent in the provided search results, the general application of these methods is well-established in chemical research. For instance, the NIST Chemistry WebBook provides mass spectrum data for this compound, which is a fundamental input for computational modeling. nist.gov Databases like PubChem and the Human Metabolome Database provide structural information (SMILES, InChI) that is essential for creating in silico models to predict reactivity, binding affinity to biological targets, and other physicochemical properties. hmdb.canih.gov These computational approaches are crucial for accelerating research by allowing for virtual screening and hypothesis testing before undertaking more resource-intensive laboratory experiments.
Q & A
Q. What are the recommended safety protocols for handling 4-Ethyl-2-methoxyphenol in laboratory settings?
Answer: this compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and mild respiratory irritant (Category 3). Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during handling to minimize inhalation risks.
- First Aid:
- Eye Contact: Flush with water for ≥15 minutes; seek medical attention if irritation persists .
- Skin Contact: Wash thoroughly with soap and water; remove contaminated clothing .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Q. How can the purity and structural integrity of synthesized this compound be verified?
Answer: Analytical Techniques:
- Nuclear Magnetic Resonance (NMR): Confirm molecular structure via H and C NMR peaks (e.g., methoxy group at ~3.8 ppm, aromatic protons at 6.5–7.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>98% recommended for research-grade material) .
- Single-Crystal X-ray Diffraction (SCXRD): Employ SHELX programs for structure refinement. For example, SHELXL-2018 can resolve positional disorder in aromatic rings .
Advanced Research Questions
Q. What spectroscopic techniques are suitable for studying the interaction between this compound and biomolecules like human serum albumin (HSA)?
Answer:
- Fluorescence Quenching: Monitor intrinsic HSA fluorescence (λ = 280 nm, λ = 340 nm) upon titration with this compound. A Stern-Volmer plot can quantify binding constants (e.g., = 1.46 × 10 M) .
- UV-Vis Absorption Spectroscopy: Detect complex formation via hyperchromic shifts at 210 nm (aromatic π→π* transitions) .
- Molecular Docking (AutoDock Vina): Simulate binding poses to identify key residues (e.g., Trp-214 in HSA’s Subdomain IIA) involved in hydrophobic interactions .
Q. How can density functional theory (DFT) be applied to investigate the electronic properties of this compound?
Answer:
- Computational Setup: Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV, indicating moderate reactivity) .
- Electrostatic Potential (ESP) Mapping: Visualize electron-rich regions (methoxy and hydroxyl groups) to predict nucleophilic attack sites .
- Correlation Energy: Apply the Colle-Salvetti formula to estimate electron correlation effects, critical for understanding non-covalent interactions in solution-phase studies .
Q. What role does this compound play in food chemistry, and how can its stability under thermal processing be assessed?
Answer:
- Flavoring Agent: Imparts smoky/woody notes in foods due to its phenolic structure .
- Stability Assessment:
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify degradation products (e.g., guaiacol) after heating at 150°C for 1 hour.
- Kinetic Modeling: Calculate activation energy () using Arrhenius plots to predict shelf-life under storage conditions .
Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
